molecular formula C19H15BrN4 B2612826 1-(4-Bromophenyl)-3,5-diphenyl-formazan CAS No. 23553-51-7

1-(4-Bromophenyl)-3,5-diphenyl-formazan

Cat. No.: B2612826
CAS No.: 23553-51-7
M. Wt: 379.261
InChI Key: IILUTEUHHGMIPG-MTCNYLKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-3,5-diphenyl-formazan is an organic compound that belongs to the formazan family Formazans are known for their vivid colors and are often used as dyes and indicators in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-3,5-diphenyl-formazan can be synthesized through a condensation reaction involving 4-bromoaniline, benzaldehyde, and phenylhydrazine. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the formazan compound, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3,5-diphenyl-formazan undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the formazan into hydrazine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Azo compounds with different substituents.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted formazan derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3,5-diphenyl-formazan has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions and other analytes.

    Biology: Employed in cell viability assays due to its ability to form colored complexes with cellular components.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized as a dye in textile and printing industries due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3,5-diphenyl-formazan involves its interaction with various molecular targets. In biological systems, the compound can interact with cellular enzymes and proteins, leading to the formation of colored complexes. These interactions are often utilized in assays to measure cell viability and metabolic activity. The bromophenyl group enhances the compound’s ability to penetrate cellular membranes, increasing its efficacy in biological applications.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3-phenyl-formazan: Similar structure but with fewer phenyl groups.

    1-(4-Chlorophenyl)-3,5-diphenyl-formazan: Contains a chlorophenyl group instead of a bromophenyl group.

    1-(4-Methylphenyl)-3,5-diphenyl-formazan: Features a methyl group in place of the bromophenyl group.

Uniqueness

1-(4-Bromophenyl)-3,5-diphenyl-formazan is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity in substitution reactions and its ability to form stable complexes with various analytes. Additionally, the combination of bromophenyl and diphenyl groups contributes to its vibrant color, making it highly valuable in dye and indicator applications.

Properties

IUPAC Name

N'-anilino-N-(4-bromophenyl)iminobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4/c20-16-11-13-18(14-12-16)22-24-19(15-7-3-1-4-8-15)23-21-17-9-5-2-6-10-17/h1-14,21H/b23-19+,24-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILUTEUHHGMIPG-GECZPBSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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